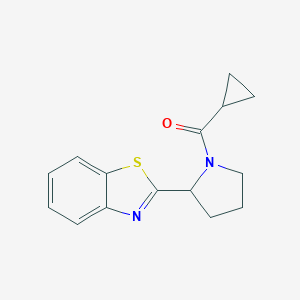![molecular formula C21H33N3O B256253 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one, also known as BEAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEAQ belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one is not fully understood. However, it has been proposed that 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one may exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell growth, which may contribute to its anti-cancer properties. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
实验室实验的优点和局限性
One advantage of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been extensively studied and its effects on various biological systems are well-documented. However, one limitation of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it may not accurately reflect the effects of natural compounds on biological systems.
未来方向
There are several future directions for research on 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one. One area of interest is the development of more potent and selective derivatives of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one for use as anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one and its effects on various biological systems. Finally, studies are needed to determine the safety and toxicity of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in vivo, which will be important for its potential use as a therapeutic agent.
合成方法
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one can be synthesized using a multi-step process starting from 2-methyl-4-hydroxyquinoline. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with diethylamine to form a diethylamino derivative. The diethylamino derivative is then reacted with butyl bromide and subsequently with ethylamine to form 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one.
科学研究应用
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in the field of neuroscience, where it has been studied for its effects on neuronal activity.
属性
产品名称 |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
|---|---|
分子式 |
C21H33N3O |
分子量 |
343.5 g/mol |
IUPAC 名称 |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H33N3O/c1-6-10-13-23(7-2)15-19-16(5)22-20-12-11-17(24(8-3)9-4)14-18(20)21(19)25/h11-12,14H,6-10,13,15H2,1-5H3,(H,22,25) |
InChI 键 |
RTKLENVHERHMBT-UHFFFAOYSA-N |
手性 SMILES |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)N(CC)CC)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
规范 SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)